molecular formula C14H20ClFN2 B1443962 1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine CAS No. 1461708-01-9

1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine

Cat. No.: B1443962
CAS No.: 1461708-01-9
M. Wt: 270.77 g/mol
InChI Key: OXUQCZJNJPLSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butyl group, a chloro-fluorophenyl group, and an amine group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a strong base.

    Attachment of the chloro-fluorophenyl group: This can be done through nucleophilic aromatic substitution reactions, where the pyrrolidine ring is reacted with a chloro-fluorophenyl halide in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chloro and fluoro groups can be reduced under specific conditions to form dehalogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of catalysts like copper(I) iodide (CuI).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyrrolidines.

Scientific Research Applications

1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the chloro-fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Tert-butyl-2-(4-chlorophenyl)pyrrolidin-3-amine
  • 1-Tert-butyl-2-(4-fluorophenyl)pyrrolidin-3-amine
  • 1-Tert-butyl-2-(3-chloro-4-fluorophenyl)pyrrolidin-3-amine

Uniqueness

1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring can enhance its reactivity and interaction with biological targets compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

1-tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClFN2/c1-14(2,3)18-7-6-12(17)13(18)9-4-5-10(15)11(16)8-9/h4-5,8,12-13H,6-7,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUQCZJNJPLSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(C1C2=CC(=C(C=C2)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine
Reactant of Route 2
1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine
Reactant of Route 3
1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine
Reactant of Route 4
1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine
Reactant of Route 5
Reactant of Route 5
1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine
Reactant of Route 6
1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.